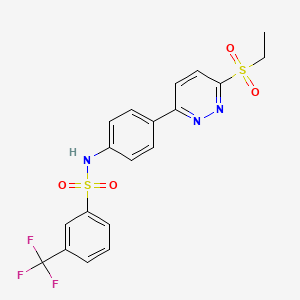
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O4S2 and its molecular weight is 471.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a pyridazine ring and sulfonamide moiety. Its IUPAC name is this compound. The presence of the ethylsulfonyl and trifluoromethyl groups suggests enhanced solubility and reactivity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It may act as a modulator for receptors such as TRPM8 (transient receptor potential melastatin subfamily type 8), which is implicated in pain and inflammatory responses .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth by disrupting cellular signaling pathways. Research on similar compounds has shown promising results in preclinical models .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related sulfonamides demonstrated significant inhibition of bacterial growth, highlighting the potential of this class of compounds in developing new antibiotics.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that compounds with similar structures could significantly reduce cell viability through apoptosis mechanisms, suggesting that this compound may also possess anticancer properties.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S2/c1-2-30(26,27)18-11-10-17(23-24-18)13-6-8-15(9-7-13)25-31(28,29)16-5-3-4-14(12-16)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRFNDMHJZHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














